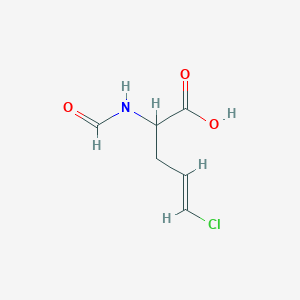
5-Chloro-2-formamidopent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-formamidopent-4-enoic acid: is an organic compound with the molecular formula C6H8ClNO3 It is characterized by the presence of a chloro group, a formamido group, and a pentenoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-formamidopent-4-enoic acid typically involves the chlorination of 2-formamidopent-4-enoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Chloro-2-formamidopent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
5-Chloro-2-formamidopent-4-enoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Chloro-2-formamidopent-4-enoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-formamidopentanoic acid
- 5-Chloro-2-formamidobutanoic acid
- 5-Chloro-2-formamidopropanoic acid
Uniqueness
5-Chloro-2-formamidopent-4-enoic acid is unique due to its pentenoic acid structure, which provides additional reactivity compared to similar compounds with shorter carbon chains. This structural feature allows for a wider range of chemical modifications and applications.
特性
分子式 |
C6H8ClNO3 |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
(E)-5-chloro-2-formamidopent-4-enoic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-1-2-5(6(10)11)8-4-9/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |
InChIキー |
ZXEUEYTWXQAXRC-HNQUOIGGSA-N |
異性体SMILES |
C(/C=C/Cl)C(C(=O)O)NC=O |
正規SMILES |
C(C=CCl)C(C(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


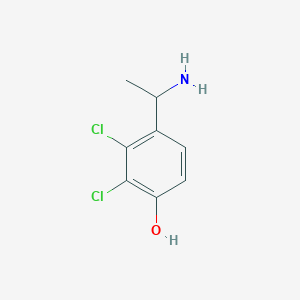
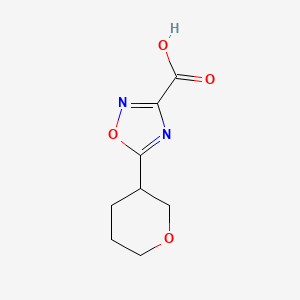
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
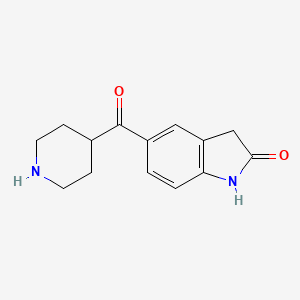

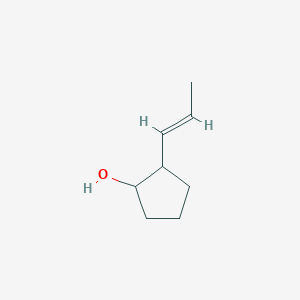
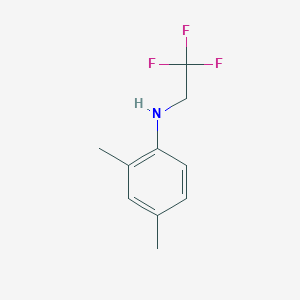
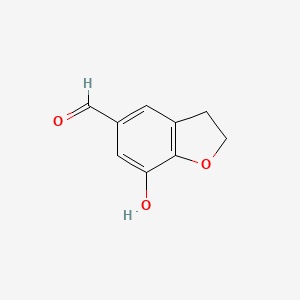
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)
![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)
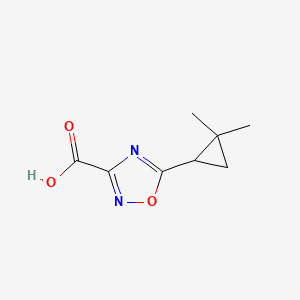
![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
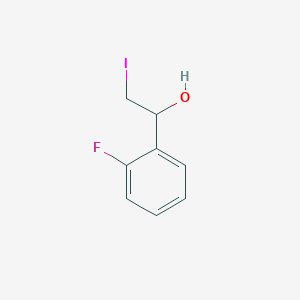
![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
